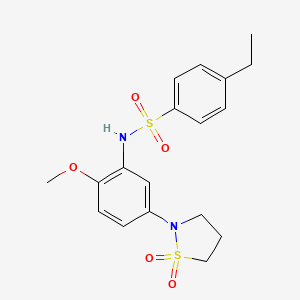

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively studied for its diverse biological activities. It was first synthesized in 1956 and has since been used in various scientific research applications.

Scientific Research Applications

Anticancer Agents

Compounds with aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines, demonstrating significant inhibitory activity particularly against human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds show promise as lead compounds for developing new anticancer agents targeting gastrointestinal adenocarcinomas (Tsai et al., 2016).

Electrochemical Properties

Studies have been conducted on the synthesis and characterization of novel metallophthalocyanines with peripheral functionalization, revealing their electrochemical and spectroelectrochemical properties. These compounds, including variations with benzenesulfonamide, have shown potential in various electrochemical applications, indicating a broad utility in materials science (Kantekin et al., 2015).

Antimicrobial and Antituberculosis Agents

Novel thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized, showing significant activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antimycobacterial drugs, with specific efficacy against tuberculosis (Ghorab et al., 2017).

Herbicidal Activity

Research into N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamide derivatives has shown that these compounds possess selective herbicidal activity, particularly against barnyard grass, suggesting their potential utility in agricultural chemistry (Lee et al., 1996).

Antihypertensive and Diuretic Agents

Quinazoline derivatives have been synthesized and evaluated for their antihypertensive and diuretic activities, with some compounds showing significant potency. These findings indicate potential applications in the development of new therapies for hypertension and related cardiovascular conditions (Rahman et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells through the G1 (growth) phase and the S (synthesis) phase .

Mode of Action

, it is likely that it interacts with CDK2 to modulate its activity. This could potentially lead to changes in cell cycle progression, affecting cellular growth and division .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation .

Pharmacokinetics

These properties would provide insights into the compound’s bioavailability, which is crucial for understanding its pharmacological effects .

Result of Action

Given its target, it is likely to have effects on cell cycle progression, potentially influencing cellular growth and division .

Action Environment

Such factors could include pH, temperature, and the presence of other molecules, which could potentially affect the compound’s activity .

properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-3-14-5-8-16(9-6-14)27(23,24)19-17-13-15(7-10-18(17)25-2)20-11-4-12-26(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJTWNZYAFIYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)

![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)